

Application Notes and Protocols for Molecular Docking Studies of JE-2147

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Compound of Interest

Compound Name: JE-2147

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These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking studies of **JE-2147**, a potent HIV-1 protease inhibitor. **JE-2147**, also known as AG1776 or KNI-764, is a peptidomimetic inhibitor containing allophenylnorstatine, demonstrating significant antiviral activity against a wide spectrum of HIV-1, HIV-2, and simian immunodeficiency virus strains, including those resistant to multiple protease inhibitors.[1] This document outlines the mechanism of action, binding characteristics, and a step-by-step guide for in silico analysis of its interaction with HIV-1 protease.

Mechanism of Action

JE-2147 functions by inhibiting the HIV-1 protease, an enzyme critical for the viral life cycle.[2] The protease is responsible for cleaving newly synthesized polyproteins into functional viral proteins. By binding to the active site of the protease, **JE-2147** blocks this cleavage, preventing the maturation of new, infectious virions.[2] This inhibitory action halts the replication of the virus.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for **JE-2147** in various studies. This includes its binding affinity for its primary target, HIV-1 protease, as well as binding energies from computational studies against other viral proteases.

Parameter	Target Protein	Value	Reference
Inhibition Constant (K _i)	HIV-1 Protease	41 ± 18 pM	[3][4][5]
IC ₅₀ (against wild-type HIV-1)	HIV-1	13-41 nM	[1]
Binding Free Energy (ΔG)	SARS-CoV-2 Mpro	-8.0 kcal/mol	[6]
Binding Free Energy (ΔG)	SARS-CoV-2 Mpro	-28.31 kcal/mol (MM-PBSA)	[6]

Experimental Protocols

This section provides a detailed methodology for performing a molecular docking study of **JE-2147** with HIV-1 protease. This protocol is designed to be adaptable to various molecular modeling software packages.

Preparation of the Receptor (HIV-1 Protease)

- Obtain the Protein Structure: Download the crystal structure of HIV-1 protease in complex with **JE-2147** from the Protein Data Bank (PDB). The high-resolution structure (1.09 Å) is available under PDB ID: 1HPV.[3][4] This structure provides an excellent starting point as it contains the experimentally determined bound conformation of the ligand.
- Pre-processing the Protein:
 - Remove all non-essential molecules from the PDB file, including water molecules, ions, and any co-solvents. The bound ligand (**JE-2147**) should also be removed and saved in a separate file for later use as the input ligand.
 - Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds.
 - Assign partial charges to each atom of the protein using a force field such as CHARMM or AMBER.

- If the downloaded structure contains mutations, they can be reverted to the wild-type sequence if desired, using molecular modeling software.

Preparation of the Ligand (JE-2147)

- Obtain the Ligand Structure: The 3D structure of **JE-2147** can be extracted from the PDB file (1HPV) or can be sketched using a chemical drawing tool and converted to a 3D structure.
- Ligand Optimization:
 - Perform energy minimization of the ligand's 3D structure using a suitable force field (e.g., MMFF94). This step ensures that the ligand is in a low-energy conformation.
 - Assign partial charges to the ligand atoms.
 - Define the rotatable bonds of the ligand to allow for conformational flexibility during the docking process.

Molecular Docking Procedure

- Define the Binding Site: The binding site for docking can be defined based on the co-crystallized ligand in the 1HPV structure. Typically, a grid box is generated around the active site, encompassing all the key catalytic residues (e.g., Asp25, Thr26, Gly27, Ala28, Val32, Ile47, Gly48, Ile50, Ile84).^[7]
- Select a Docking Algorithm: Various docking algorithms are available, such as Lamarckian Genetic Algorithm (in AutoDock) or Glide's search algorithm. These algorithms will explore different conformations and orientations of the ligand within the defined binding site.
- Run the Docking Simulation:
 - Set the docking parameters, including the number of docking runs, the population size for the genetic algorithm, and the maximum number of energy evaluations.
 - Initiate the docking process. The software will generate a set of possible binding poses for **JE-2147** within the HIV-1 protease active site.

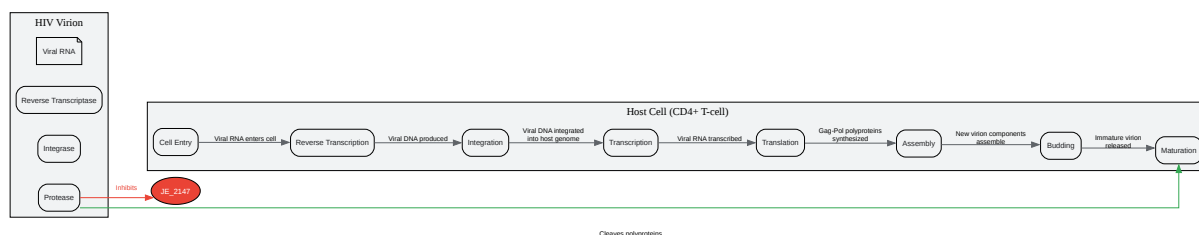
Analysis of Docking Results

- **Scoring and Ranking:** The generated poses are typically scored and ranked based on their predicted binding affinity (e.g., binding energy in kcal/mol). Lower binding energies generally indicate more favorable binding.
- **Pose Analysis:**
 - Visually inspect the top-ranked poses to assess their plausibility. The conformation of the docked ligand should be sterically reasonable and should form meaningful interactions with the protein.
 - Analyze the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between **JE-2147** and the active site residues of HIV-1 protease.
 - Compare the best-docked pose with the original crystallographic pose of **JE-2147** in the 1HPV structure to calculate the Root Mean Square Deviation (RMSD). A low RMSD value ($< 2.0 \text{ \AA}$) indicates that the docking protocol has successfully reproduced the experimental binding mode.

Visualizations

Signaling Pathway

The following diagram illustrates the mechanism of action of **JE-2147** in inhibiting the HIV life cycle.

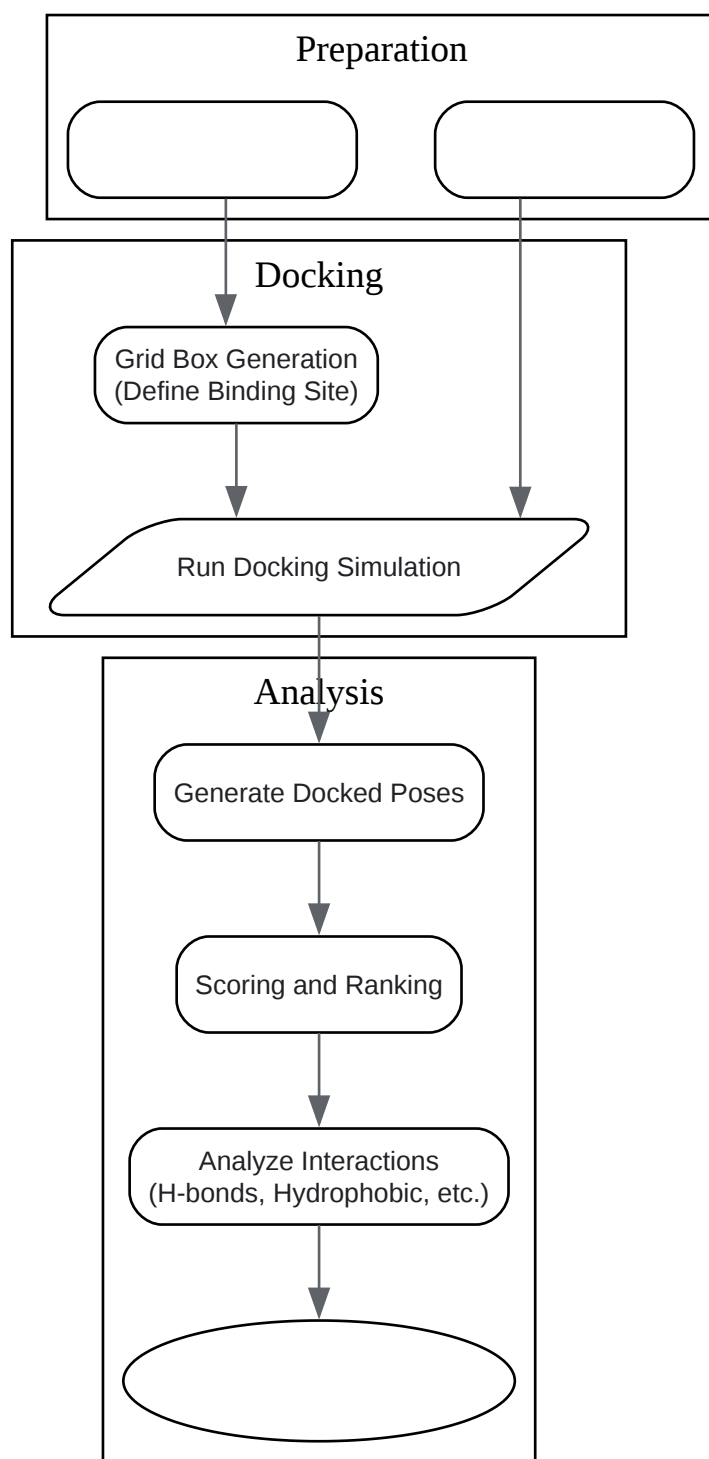


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Caption: Mechanism of **JE-2147** action in the HIV life cycle.

Experimental Workflow

The diagram below outlines the logical flow of a molecular docking study.



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Caption: Experimental workflow for molecular docking.

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